REACTION_CXSMILES
|
CC([O-])=O.[Na+].[Br:6]Br.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:11]=1[NH2:19]>CC(O)=O>[Br:6][C:14]1[CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:11]([NH2:19])=[C:10]([O:9][CH3:8])[CH:15]=1 |f:0.1|
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Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6.76 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
21.74 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The mixture was stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in-vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)[N+](=O)[O-])N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.43 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |